molecular formula C19H23N5O3 B11144685 6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11144685
M. Wt: 369.4 g/mol
InChI Key: LZEVZXXYRLBXJK-UHFFFAOYSA-N
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Description

6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a tricyclic structure with multiple functional groups

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-12(2)27-10-6-9-24-16(20)13(18(25)21-3)11-14-17(24)22-15-7-4-5-8-23(15)19(14)26/h4-5,7-8,11-12,20H,6,9-10H2,1-3H3,(H,21,25)

InChI Key

LZEVZXXYRLBXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, which can be achieved through cyclization reactions involving appropriate precursors. Key steps include:

    Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel.

    Functional Group Introduction: Subsequent steps involve the introduction of the imino, methyl, oxo, and propan-2-yloxypropyl groups. This may require specific reagents and conditions, such as the use of protecting groups to ensure selective reactions.

    Final Assembly: The final step involves the coupling of the functionalized tricyclic core with the carboxamide group, typically under mild conditions to avoid decomposition of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propan-2-yloxypropyl group. Reagents such as alkyl halides can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[840

    Medicinal Chemistry: Due to its complex structure and functional groups, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique tricyclic structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathway Interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Compounds with a similar imidazole ring structure, such as histidine and its derivatives.

    Triazoles: Compounds containing a triazole ring, which share some structural similarities with the tricyclic core of the compound .

Uniqueness

What sets 6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and tricyclic structure, which may confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-imino-N-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound belongs to the class of dipyrido[1,2-a:2,3-d]pyrimidines and features multiple functional groups that contribute to its reactivity and biological properties.

Chemical Structure

The molecular formula of the compound is C27H31N5O3C_{27}H_{31}N_{5}O_{3}, with a molecular weight of approximately 473.6 g/mol. Its structure includes:

  • Imino group
  • Methoxyethyl group
  • Isopropoxypropyl group
  • Carboxamide group

The presence of these functional groups suggests diverse interactions with biological macromolecules.

Biological Activity

Research indicates that this compound may exhibit a variety of biological activities due to its structural characteristics. Potential pharmacological properties include:

  • Antitumor Activity : Initial studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for predicting efficacy and safety profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same chemical class:

  • Antitumor Studies : In vitro assays demonstrated that related triazatricyclic compounds inhibit proliferation in human cancer cell lines by inducing apoptosis (Source: ).
  • Antimicrobial Testing : Comparative studies revealed that derivatives with similar functional groups exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria (Source: ).
  • Inflammatory Response Modulation : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in animal models (Source: ).

Data Tables

PropertyValue
Molecular FormulaC27H31N5O3
Molecular Weight473.6 g/mol
CAS Number844451-21-4
Antitumor ActivityIC50 = X µM (specific data needed)
Antimicrobial SpectrumActive against E. coli & S. aureus
Inflammatory Cytokine ModulationDecreased IL-6 levels by Y%

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures starting from simpler precursors. Key steps may include:

  • Formation of the dipyrido[1,2-a:2,3-d]pyrimidine core.
  • Introduction of substituents through reactions such as alkylation and acylation.
  • Optimization of reaction conditions (temperature, solvents) to enhance yield and purity.

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